molecular formula C13H28BrP B14315477 Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide CAS No. 113612-85-4

Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide

Cat. No.: B14315477
CAS No.: 113612-85-4
M. Wt: 295.24 g/mol
InChI Key: SGHGTWBESNADKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide is a chemical compound with the molecular formula C14H29BrP It is a phosphine derivative, which is a class of compounds containing a phosphorus atom bonded to three alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide typically involves the reaction of ditert-butylphosphine with 2-cyclopropylethyl bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phosphine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various phosphine derivatives depending on the nucleophile used.

Scientific Research Applications

Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide involves its ability to coordinate with metal centers in catalytic reactions. The phosphorus atom in the compound acts as a donor, forming a bond with the metal center. This coordination facilitates various catalytic processes, including bond formation and cleavage. The molecular targets and pathways involved depend on the specific application and the metal center used.

Comparison with Similar Compounds

Similar Compounds

    Ditert-butylphosphine: A simpler phosphine derivative without the cyclopropylethyl group.

    Cyclopropylethylphosphine: Lacks the tert-butyl groups.

    Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.

Uniqueness

Ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide is unique due to the presence of both tert-butyl and cyclopropylethyl groups. This combination imparts distinct steric and electronic properties, making it a valuable ligand in catalytic applications. The compound’s ability to stabilize metal centers and facilitate specific reactions sets it apart from other phosphine derivatives.

Properties

CAS No.

113612-85-4

Molecular Formula

C13H28BrP

Molecular Weight

295.24 g/mol

IUPAC Name

ditert-butyl(2-cyclopropylethyl)phosphane;hydrobromide

InChI

InChI=1S/C13H27P.BrH/c1-12(2,3)14(13(4,5)6)10-9-11-7-8-11;/h11H,7-10H2,1-6H3;1H

InChI Key

SGHGTWBESNADKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(CCC1CC1)C(C)(C)C.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.